molecular formula C19H14Cl2N2OS B11480760 3-chloro-N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-4-methylbenzamide

3-chloro-N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-4-methylbenzamide

Cat. No.: B11480760
M. Wt: 389.3 g/mol
InChI Key: UUIKTYJYKZABJA-UHFFFAOYSA-N
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Description

3-chloro-N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-4-methylbenzamide is an organic compound with a complex structure that includes chloro, pyridinyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Pyridinyl Sulfanyl Intermediate: This step involves the reaction of pyridine-2-thiol with a suitable chlorinating agent to form the pyridinyl sulfanyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-chloro-N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
  • 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
  • 3-chloro-N-[trans-4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]-1-benzothiophene-2-carboxamide

Uniqueness

3-chloro-N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H14Cl2N2OS

Molecular Weight

389.3 g/mol

IUPAC Name

3-chloro-N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)-4-methylbenzamide

InChI

InChI=1S/C19H14Cl2N2OS/c1-12-5-6-13(10-15(12)20)19(24)23-14-7-8-17(16(21)11-14)25-18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24)

InChI Key

UUIKTYJYKZABJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)SC3=CC=CC=N3)Cl)Cl

Origin of Product

United States

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